3-Amino-1-(4-tert-butylphenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

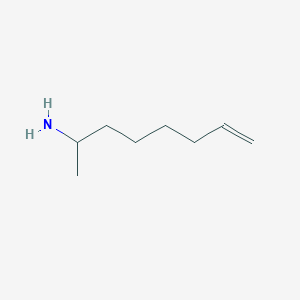

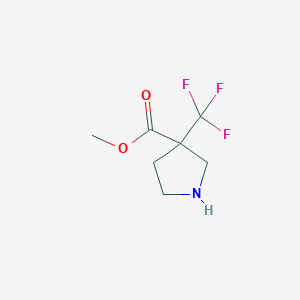

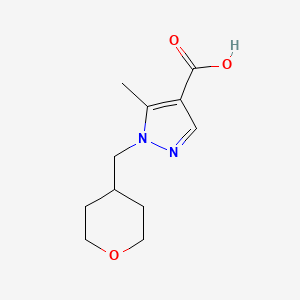

3-Amino-1-(4-tert-butylphenyl)propan-1-ol is a chemical compound with the CAS Number: 1082392-21-9 . It has a molecular weight of 207.32 and its IUPAC name is 3-amino-1-(4-tert-butylphenyl)-1-propanol . It is a solid substance .

Molecular Structure Analysis

The InChI code for 3-Amino-1-(4-tert-butylphenyl)propan-1-ol is 1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8-9,14H2,1-3H3 . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación

Enzymatic Resolution and Asymmetric Synthesis

3-Amino-1-(4-tert-butylphenyl)propan-1-ol has been utilized in enzymatic resolution processes. For instance, its derivatives have been involved in lipase-catalyzed resolution for the asymmetric synthesis of compounds like (S)-dapoxetine. This process typically involves the use of Candida antarctica lipase A (CAL-A) and has shown efficiency in obtaining valuable intermediates for pharmaceutical production (Torre, Gotor‐Fernández, & Gotor, 2006).

Antimicrobial Agent Synthesis

Another significant application is in the synthesis of potential antimicrobial agents. Research indicates that compounds derived from 3-Amino-1-(4-tert-butylphenyl)propan-1-ol, upon undergoing specific reactions, have been characterized and tested for their antimicrobial properties (Doraswamy & Ramana, 2013).

Development of Chiral Ligands

This compound has also been instrumental in the development of new chiral ligands. For instance, a specific derivative was created for the asymmetric alkynylation of chloral, leading to high yields of chiral adducts. These adducts are crucial in synthesizing pharmaceutical intermediates with significant enantiomeric excess (Jiang & Si, 2004).

Cardioselective Beta-Blockers

Research has also explored the synthesis of cardioselective beta-blockers using derivatives of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol. These compounds have shown more potency than traditional beta-blockers in some cases, and their detailed structure-activity relationships have been a subject of study (Large & Smith, 1982).

Polyamine Synthesis

There is also evidence of its use in synthesizing polyamines through enzymatic processes. The method involves forming a self-assembling amino aldehyde from the corresponding amino alcohol, with applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

Corrosion Inhibition

Additionally, tertiary amines synthesized from 1,3-di-amino-propan-2-ol, closely related to 3-Amino-1-(4-tert-butylphenyl)propan-1-ol, have been studied for their performance in inhibiting carbon steel corrosion, showcasing their industrial application potential (Gao, Liang, & Wang, 2007).

Propiedades

IUPAC Name |

3-amino-1-(4-tert-butylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8-9,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLRSHGKMGRZFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-tert-butylphenyl)propan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)